Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride
Overview
Description
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride is a chemical compound with the molecular formula C15H24ClNO6 and a molecular weight of 349.81 g/mol . It is an intermediate in the synthesis of Erlotinib, a selective epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitor and antineoplastic agent . This compound is known for its role in medicinal chemistry, particularly in the development of cancer therapeutics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride typically involves the esterification of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:
Temperature: Room temperature
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Solvent: Ethanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality and yield.
Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
Quality control: Ensuring the product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride undergoes various chemical reactions, including:
Substitution reactions: Due to the presence of amino and ester groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution reactions: Typically involve reagents like alkyl halides or acyl chlorides.
Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid.
Substitution: Can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride is primarily related to its role as an intermediate in the synthesis of Erlotinib. Erlotinib inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the ATP-binding site of the receptor . This inhibition blocks the signal transduction pathways involved in cell proliferation and survival, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride can be compared with other similar compounds such as:
- Ethyl 2-amino-6-methylbenzoate
- Ethyl 2-amino-5-methylbenzoate
- Ethyl 6-amino-3,4-dimethoxybenzoate
- Ethyl 2-amino-5-methoxybenzoate
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity . The unique combination of amino and methoxyethoxy groups in this compound contributes to its specific applications in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6.ClH/c1-4-20-15(17)11-9-13(21-7-5-18-2)14(10-12(11)16)22-8-6-19-3;/h9-10H,4-8,16H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAXGYHQKOQSDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743447 | |
Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-17-0 | |
Record name | Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183322-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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